5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a compound belonging to the class of pyridoindoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an indole derivative with a brominated reagent, followed by cyclization to form the pyridoindole structure . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace the bromine atom with other substituents, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridoindoles .
Scientific Research Applications
5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: It may be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the bromine substituent.
6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one: This compound has a methoxy group instead of a bromine atom.
Uniqueness
The presence of the bromine atom in 5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs .
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
5-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9BrN2O/c12-7-2-1-3-8-9(7)6-4-5-13-11(15)10(6)14-8/h1-6,10,14H,(H,13,15) |
InChI Key |
GVYNBDOXZYDTMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3C=CNC(=O)C3N2)C(=C1)Br |
Origin of Product |
United States |
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